4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C24H21N5S This compound is part of a class of heterocyclic compounds known for their diverse biological and chemical properties
Preparation Methods
The synthesis of 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common synthetic route includes the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or thiols.
Scientific Research Applications
4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions are still under investigation, but they are believed to include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar compounds to 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol include:
4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound has a similar structure but with a phenyl group instead of a 2-methylphenyl group.
4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol: This variant includes a pyridinyl group, which may confer different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5S/c1-3-28-21-11-7-6-10-19(21)20-14-17(12-13-22(20)28)15-25-29-23(26-27-24(29)30)18-9-5-4-8-16(18)2/h4-15H,3H2,1-2H3,(H,27,30)/b25-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCJVVMRGNULRA-MFKUBSTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4C)C5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4C)C5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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